N-Boc-(+/-)-3-amino-hept-6-endimethylamide

Description

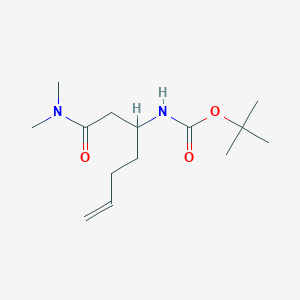

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-7-8-9-11(10-12(17)16(5)6)15-13(18)19-14(2,3)4/h7,11H,1,8-10H2,2-6H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXLJIYDPZIPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide. The synthesis is presented in a multi-step sequence, commencing with commercially available starting materials and employing standard organic chemistry transformations. This document furnishes detailed experimental protocols for each key step, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is strategically designed in three principal stages. The initial stage focuses on the construction of the carbon backbone by synthesizing ethyl 3-oxohept-6-enoate. The subsequent stage introduces the crucial amino functionality via a reductive amination reaction, followed by hydrolysis to yield the core amino acid intermediate. The final stage involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the subsequent amidation of the carboxylic acid to afford the target molecule.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |

| Ethyl 3-oxohept-6-enoate | C₉H₁₄O₃ | 170.21 | Liquid | 75-85% |

| (+/-)-3-Amino-hept-6-enoic acid | C₇H₁₃NO₂ | 143.18 | Solid | 80-90% (from ester) |

| N-Boc-(+/-)-3-amino-hept-6-enoic acid | C₁₂H₂₁NO₄ | 243.30 | Solid/Oil | 90-98% |

| N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide | C₁₄H₂₆N₂O₃ | 270.37 | Liquid[1] | 85-95% |

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-oxohept-6-enoate

This procedure involves the alkylation of ethyl acetoacetate with allyl bromide to construct the seven-carbon backbone.

Materials and Reagents:

-

Ethyl acetoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 eq).

-

Suspend the sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add ethyl acetoacetate (1.0 eq) dropwise to the suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl 3-oxohept-6-enoate.

Stage 2: Synthesis of (+/-)-3-Amino-hept-6-enoic acid

This stage involves a reductive amination of the ketoester followed by saponification of the ester to yield the amino acid.

Part A: Reductive Amination

Materials and Reagents:

-

Ethyl 3-oxohept-6-enoate

-

Ammonium acetate (NH₄OAc)

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve ethyl 3-oxohept-6-enoate (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) to the solution and stir until dissolved.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude ethyl 3-amino-hept-6-enoate, which can be used in the next step without further purification.

Part B: Saponification

Materials and Reagents:

-

Crude ethyl 3-amino-hept-6-enoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude ethyl 3-amino-hept-6-enoate in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH ~6 with 1 M HCl.

-

Concentrate the solution under reduced pressure to obtain the crude (+/-)-3-amino-hept-6-enoic acid. This is often carried forward without extensive purification.

Stage 3: Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Part A: N-Boc Protection

Materials and Reagents:

-

Crude (+/-)-3-amino-hept-6-enoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous citric acid solution

Procedure:

-

Dissolve the crude (+/-)-3-amino-hept-6-enoic acid in a mixture of dioxane and water.

-

Add sodium bicarbonate (3.0 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction mixture vigorously at room temperature overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 3 with a saturated aqueous citric acid solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid, which can be purified by column chromatography if necessary.

Part B: Amidation

Materials and Reagents:

-

N-Boc-(+/-)-3-amino-hept-6-enoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylamine hydrochloride (Me₂NH·HCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous lithium chloride (LiCl) solution

Procedure:

-

Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, neutralize dimethylamine hydrochloride (1.5 eq) with DIPEA (1.6 eq) in DMF and add this solution to the activated acid mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and saturated aqueous LiCl solution (3x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis.

Figure 1. Overall synthesis pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Figure 2. Step-by-step experimental workflow diagram.

References

Technical Guide: Physicochemical Properties of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a chiral, N-protected amino acid derivative. The presence of a terminal double bond and a dimethylamide moiety makes it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other parts of the molecule and can be readily removed under acidic conditions. This guide provides a summary of its known physicochemical properties, detailed hypothetical experimental protocols for its synthesis and purification, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

| Property | Value | Source |

| IUPAC Name | (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate | [1] |

| CAS Number | 1379812-35-7 | [1] |

| Molecular Formula | C14H26N2O3 | [1] |

| Molecular Weight | 270.37 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | 97%+ | [1] |

| Solubility | Soluble in diethyl ether, CH2Cl2 | [1] |

| Melting Point | Not determined | [1] |

| Boiling Point | Not determined | [1] |

| Predicted pKa | 15.25 ± 0.70 (most basic) | |

| Predicted Density | 0.98 ± 0.1 g/cm³ | |

| Predicted Refractive Index | 1.47 ± 0.03 |

Disclaimer: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

As no specific literature detailing the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide was found, the following represents a plausible multi-step synthesis based on established organic chemistry principles.

Step 1: Synthesis of the Precursor, (+/-)-3-amino-hept-6-enoic acid

A potential route to the amino acid precursor could involve a Michael addition of an amine equivalent to a suitable α,β-unsaturated ester followed by functional group manipulations.

Step 2: N-Boc Protection of (+/-)-3-amino-hept-6-enoic acid

This protocol is adapted from general procedures for the N-Boc protection of amino acids.

Materials:

-

(+/-)-3-amino-hept-6-enoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (+/-)-3-amino-hept-6-enoic acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.

Step 3: Amide Coupling with Dimethylamine

This protocol utilizes HATU, a common and efficient peptide coupling reagent.[2][3][4]

Materials:

-

N-Boc-(+/-)-3-amino-hept-6-enoic acid

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylamine (2M solution in THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Cool the reaction mixture to 0 °C and slowly add dimethylamine solution (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification by Column Chromatography

Materials:

-

Crude N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

-

Silica gel

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General workflow for the synthesis and purification.

Representative Signaling Pathway: mTOR Pathway

No specific biological activity for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide has been reported. However, as an amino acid derivative, it could potentially interact with pathways that sense amino acid levels. The mTOR (mammalian target of rapamycin) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids.[5][6] The following diagram provides a simplified overview of the mTOR signaling pathway.

Disclaimer: This is a representative pathway and there is no direct evidence to suggest that N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide interacts with it.

Caption: Simplified mTOR signaling pathway.

References

- 1. squarix.de [squarix.de]

- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid metabolism and signalling pathways: potential targets in the control of infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, a valuable building block in organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical properties, a plausible synthetic route, and its potential applications, with a focus on peptide synthesis.

Chemical Identity and Properties

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a chiral, N-protected amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions in multi-step syntheses. The terminal alkene and the dimethylamide functionality offer further sites for chemical modification, making it a versatile intermediate.

Table 1: Chemical Data for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

| Property | Value |

| CAS Number | 1379812-35-7[1] |

| IUPAC Name | (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate[1] |

| Molecular Formula | C₁₄H₂₆N₂O₃ |

| Molecular Weight | 270.37 g/mol [1] |

| Appearance | Not specified, likely an oil or low-melting solid |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate |

Supplier Information:

-

SQUARIX: This compound is available from SQUARIX under the catalog number VA034.[1]

Synthesis and Experimental Protocols

2.1. Proposed Synthesis Pathway

The synthesis commences with the protection of the amino group of 3-amino-hept-6-enoic acid using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction for the introduction of the Boc protecting group.[][3] The resulting N-Boc protected amino acid is then coupled with dimethylamine to form the desired dimethylamide. This amidation can be achieved using a variety of coupling reagents.[4][5]

Caption: Proposed synthetic pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

2.2. Experimental Protocol: Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

Step 1: N-Boc Protection of 3-Amino-hept-6-enoic acid

-

Dissolve 3-amino-hept-6-enoic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (1.1 equivalents), and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to pH 3-4.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-amino-hept-6-enoic acid.

Step 2: Amidation with Dimethylamine

-

Dissolve the N-Boc-3-amino-hept-6-enoic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for instance, HATU (1.1 equivalents), and an amine base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of dimethylamine (e.g., 2M in THF, 1.5 equivalents) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.

Applications in Drug Development and Peptide Synthesis

N-Boc protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.[] The Boc group serves as a temporary protecting group for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[6][7]

3.1. Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating a Boc-protected amino acid like N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide into a peptide sequence using SPPS is illustrated below. This process involves iterative cycles of deprotection and coupling.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

3.2. Experimental Protocol: Incorporation into a Peptide Chain via SPPS

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) with a suitable solvent like DCM.[8]

-

Deprotection: Remove the Boc group from the N-terminus of the resin-bound peptide by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[6][9]

-

Washing: Wash the resin thoroughly with DCM and then with isopropanol to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as DIPEA in DCM (typically 5-10% v/v).[7]

-

Washing: Wash the resin again with DCM to remove excess base.

-

Coupling:

-

Pre-activate a solution of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours, or until the coupling reaction is complete as monitored by a colorimetric test (e.g., ninhydrin test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the deprotection, neutralization, and coupling cycle with the next desired N-Boc-protected amino acid until the peptide sequence is complete.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][8]

Conclusion

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its protected amine and reactive functionalities at both ends of the molecule allow for its incorporation into complex molecular architectures, including peptides and other bioactive compounds. The protocols and workflows outlined in this guide provide a foundation for researchers to synthesize and utilize this compound in their research endeavors.

References

- 1. squarix.de [squarix.de]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

Technical Guide: Structure Elucidation of N-Boc-(+/-)-3-amino-hept-6-enoyl Dimethylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit hypothetical, framework for the structural elucidation of the novel compound, N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide. Due to the absence of published experimental data for this specific molecule, this document outlines the logical workflow and expected analytical data based on established principles of organic chemistry and spectroscopy. The guide details the proposed synthesis, purification, and subsequent characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All methodologies are presented in a detailed format to be readily adaptable for laboratory use. The presented data, while predictive, serves as a robust template for researchers encountering this or structurally similar molecules.

Introduction

The synthesis and characterization of novel amino acid derivatives are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for peptidomimetics and other biologically active molecules. This guide focuses on the hypothetical structure elucidation of N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide, a compound featuring a protected amino group, a terminal alkene, and a dimethylamide moiety. The elucidation of such a structure relies on a synergistic application of various spectroscopic and chromatographic techniques to unambiguously determine its molecular formula, connectivity, and functional groups.

The general approach for structure elucidation involves a systematic process.[1][2] Initially, the molecular formula is determined through elemental analysis and high-resolution mass spectrometry. Subsequently, the functional groups present are identified using infrared spectroscopy. Finally, the precise connectivity of the atoms is established by analyzing one- and two-dimensional nuclear magnetic resonance spectra.[1]

Proposed Synthesis and Purification

The target compound, N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide, can be synthesized from its corresponding carboxylic acid precursor, N-Boc-(+/-)-3-amino-hept-6-enoic acid. The synthesis involves the formation of an amide bond with dimethylamine.

Synthesis of N-Boc-(+/-)-3-amino-hept-6-enoyl Dimethylamide

Reaction Scheme:

Experimental Protocol:

-

To a solution of N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

The reaction mixture is stirred for 15 minutes, after which a 2.0 M solution of dimethylamine in tetrahydrofuran (THF, 1.2 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide.

Purity Assessment

The purity of the synthesized compound would be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Expected Outcome: A single major peak indicating high purity.

Spectroscopic Data (Hypothetical)

The following tables summarize the predicted spectroscopic data for N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide based on its chemical structure and known spectral correlations for similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.80 | ddt | 1H | H-6 |

| ~5.00 | m | 2H | H-7 |

| ~4.50 | br s | 1H | NH |

| ~4.10 | m | 1H | H-3 |

| ~3.00 | s | 3H | N-CH₃ |

| ~2.95 | s | 3H | N-CH₃ |

| ~2.50 | m | 2H | H-2 |

| ~2.10 | m | 2H | H-5 |

| ~1.70 | m | 2H | H-4 |

| 1.45 | s | 9H | Boc (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C-1 (Amide C=O) |

| ~155.0 | Boc (C=O) |

| ~138.0 | C-6 |

| ~115.0 | C-7 |

| ~80.0 | Boc (-C(CH₃)₃) |

| ~48.0 | C-3 |

| ~37.0 | N-CH₃ |

| ~35.5 | N-CH₃ |

| ~35.0 | C-2 |

| ~30.0 | C-5 |

| 28.4 | Boc (-C(CH₃)₃) |

| ~28.0 | C-4 |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Amide) |

| ~3080 | Medium | =C-H Stretch (Alkene) |

| ~2975, 2930 | Strong | C-H Stretch (Alkyl) |

| ~1705 | Strong | C=O Stretch (Boc) |

| ~1645 | Strong | C=O Stretch (Amide) |

| ~1640 | Medium | C=C Stretch (Alkene) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~990, 910 | Strong | =C-H Bend (Alkene) |

Mass Spectrometry (MS) Data

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 271.2016 |

| [M+Na]⁺ | 293.1835 |

Detailed Experimental Protocols for Structure Elucidation

The following protocols outline the standard procedures for acquiring the spectroscopic data necessary for the structure elucidation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a 500 MHz NMR spectrometer.

-

Process the acquired data using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Protocol:

-

Acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the neat, purified compound directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Process the data to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using electrospray ionization (ESI) in positive ion mode.

-

Acquire the full scan mass spectrum to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can further confirm the structure.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide.

Caption: Workflow for the synthesis and structure elucidation of the target molecule.

Conclusion

This technical guide has presented a detailed, albeit hypothetical, pathway for the synthesis and comprehensive structure elucidation of N-Boc-(+/-)-3-amino-hept-6-enoyl dimethylamide. By following the outlined experimental protocols for synthesis, purification, and spectroscopic analysis, researchers can effectively characterize this and other novel organic molecules. The integration of data from NMR, IR, and MS is crucial for the unambiguous determination of the molecular structure, a critical step in the advancement of chemical and pharmaceutical research.

References

N-Boc-(+/-)-3-amino-hept-6-endimethylamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Boc-(+/-)-3-amino-hept-6-endimethylamide, a key chemical intermediate in various synthetic applications. This document outlines its fundamental molecular properties, and provides a generalized experimental context for its synthesis and application.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₆N₂O₃ | [1] |

| Molecular Weight | 270.37 g/mol | [1] |

| IUPAC Name | (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary between manufacturers, a general methodology can be inferred from standard organic chemistry principles. The synthesis likely involves a multi-step process, beginning with the protection of an amino group with a tert-butyloxycarbonyl (Boc) group, followed by the formation of the dimethylamide.

A crucial step in the synthesis of Boc-protected amines is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is widely used due to its high efficiency and the stability of the resulting Boc-protected amine under various conditions. The Boc protecting group is favored in many synthetic routes because it can be readily removed under acidic conditions.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a Boc-protected amino dimethylamide, such as this compound.

References

Solubility Profile of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, a key intermediate in various synthetic organic chemistry applications, including peptide synthesis and drug discovery. Understanding the solubility of this compound is critical for its effective handling, reaction optimization, and purification.

Core Physicochemical Properties

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide, with the IUPAC name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate, is an N-protected olefin derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group significantly influences its physicochemical properties, including its solubility in organic solvents.

| Property | Value | Source |

| IUPAC Name | (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate | SQUARIX |

| Molecular Formula | C₁₄H₂₆N₂O₃ | SQUARIX |

| Molecular Weight | 270.37 g/mol | SQUARIX |

| Appearance | Liquid | SQUARIX |

| CAS Number | 1379812-35-7 | SQUARIX |

Qualitative Solubility Data

Direct quantitative solubility data for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is not extensively available in published literature. However, qualitative solubility information has been reported, indicating its miscibility with common organic solvents.

| Solvent | Solubility |

| Diethyl Ether | Soluble |

| Methylene Chloride (CH₂Cl₂) | Soluble |

Based on the structure, which includes a non-polar Boc group and a dimethylamide moiety, it is anticipated that the compound will also exhibit good solubility in other common organic solvents such as chloroform, ethyl acetate, and tetrahydrofuran (THF). Conversely, it is expected to have limited solubility in highly polar solvents like water and non-polar aliphatic hydrocarbons like petroleum ether.

Experimental Protocol for Quantitative Solubility Determination

To establish precise solubility data, a standardized experimental protocol is required. The following details a common method for determining the solubility of a compound like N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide in various organic solvents.

Objective: To determine the saturation concentration of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide in selected organic solvents at a controlled temperature.

Materials:

-

N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide

-

Selected organic solvents (e.g., diethyl ether, methylene chloride, chloroform, ethyl acetate, THF, methanol, petroleum ether)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved solid settle.

-

Carefully transfer a known volume of the supernatant from each vial into a centrifuge tube.

-

Centrifuge the samples to pellet any remaining suspended particles.

-

Accurately dilute a known volume of the clear supernatant with the respective solvent to a concentration suitable for analysis.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide of known concentrations.

-

Calculate the original concentration in the saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

-

Spectroscopic and Synthetic Guide to N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a detailed synthetic protocol for N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide. Due to the absence of specific published experimental data for this compound in the current scientific literature, this document serves as a predictive and methodological resource. It outlines the expected Nuclear Magnetic Resonance (NMR) data based on the analysis of similar structures and provides a robust experimental plan for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables present the anticipated ¹H NMR and ¹³C NMR spectral data for N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide. These predictions are based on established chemical shift values for analogous N-Boc protected amino amides and related structures. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~5.8 | m | - | 1H | H-6 |

| ~5.0 | m | - | 2H | H-7 |

| ~4.9 | br s | - | 1H | NH |

| ~4.1 | m | - | 1H | H-3 |

| ~2.9 (s) | s | - | 6H | N(CH₃)₂ |

| ~2.5 | m | - | 2H | H-2 |

| ~2.2 | m | - | 2H | H-5 |

| ~1.7 | m | - | 2H | H-4 |

| 1.44 | s | - | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (Amide) |

| ~155 | C=O (Boc) |

| ~138 | C-6 |

| ~115 | C-7 |

| ~80 | C(CH₃)₃ |

| ~50 | C-3 |

| ~37 | N(CH₃)₂ |

| ~36 | C-2 |

| ~33 | C-4 |

| ~30 | C-5 |

| 28.3 | C(CH₃)₃ |

Experimental Protocols

A plausible synthetic route to N-Boc-(+/-)-3-amino-hept-6-enoic acid dimethylamide would involve the synthesis of the parent amino acid followed by N-Boc protection and subsequent amidation.

Synthesis of (+/-)-3-amino-hept-6-enoic acid

A potential method for the synthesis of the amino acid backbone is the Strecker synthesis or other established methods for asymmetric amino acid synthesis, followed by hydrolysis. A more direct, racemic synthesis could involve the conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester, followed by functional group manipulations.

N-Boc Protection of (+/-)-3-amino-hept-6-enoic acid

-

Dissolve (+/-)-3-amino-hept-6-enoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 equivalents) and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid.

Synthesis of N-Boc-(+/-)-3-amino-hept-6-endimethylamide

-

Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add N,N-dimethylamine hydrochloride (1.2 equivalents) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents).

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a logical workflow for its synthesis.

Figure 1: Chemical structure of this compound.

Figure 2: Synthetic workflow for this compound.

In-depth Technical Guide: N-Boc-(+/-)-3-amino-hept-6-endimethylamide

IUPAC Name: (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate

Executive Summary

This document provides a comprehensive overview of N-Boc-(+/-)-3-amino-hept-6-endimethylamide, a carbamate derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on providing a detailed theoretical framework for its synthesis, potential biological relevance, and general experimental approaches based on established methodologies for similar N-Boc protected amino amides.

Chemical Properties and Structure

| Property | Value | Reference |

| IUPAC Name | (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate | [1] |

| Molecular Formula | C₁₄H₂₆N₂O₃ | |

| Molecular Weight | 270.37 g/mol | [1] |

| Structure | A heptene backbone with a dimethylamide at position 1, a Boc-protected amine at position 3, and a terminal double bond. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of a suitable N-Boc protected amino acid with dimethylamine. The starting material would be N-Boc-(+/-)-3-amino-hept-6-enoic acid.

dot

Caption: Proposed synthesis of the target compound.

General Experimental Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: The N-Boc protected amino acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid.

-

Amine Addition: Dimethylamine is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity and associated signaling pathways for (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate have not been reported. However, the carbamate functional group is a common motif in a wide range of biologically active compounds. Carbamates are known to act as inhibitors of various enzymes, such as acetylcholinesterase, and can also be found in anticancer and antimicrobial agents.

The presence of the N-Boc protecting group suggests that this compound is likely an intermediate in the synthesis of a more complex molecule. The final, deprotected amine could be the biologically active component, potentially targeting receptors or enzymes where a primary or secondary amine is crucial for binding.

dot

Caption: A general workflow for investigating biological activity.

Conclusion

This compound, with the IUPAC name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate, is a chiral, unsaturated amino amide derivative. While specific experimental data and biological studies on this particular molecule are currently lacking in the public domain, its structure suggests its role as a synthetic intermediate. The methodologies for its synthesis are well-established in peptide and medicinal chemistry. Further research is required to elucidate its specific properties, biological activities, and potential applications in drug discovery and development. Professionals in the field are encouraged to use the general protocols outlined in this guide as a starting point for their investigations.

References

synthesis of N-Boc protected unsaturated amino amides

An In-depth Technical Guide to the Synthesis of N-Boc Protected Unsaturated Amino Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected unsaturated amino amides are a class of compounds of significant interest in medicinal chemistry and drug development. The presence of an α,β-unsaturation within an amino acid residue introduces conformational constraints into peptides, making them valuable tools for studying peptide structure-activity relationships and for the design of peptidomimetics with enhanced biological activity and stability. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[][2] This guide provides a comprehensive overview of the key synthetic strategies for preparing N-Boc protected unsaturated amino amides, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the practical application of these methodologies.

Core Synthetic Strategies

The can be broadly categorized into two main approaches: a two-step synthesis involving the initial formation of an N-Boc protected unsaturated amino acid followed by amide coupling, and a strategy involving the introduction of unsaturation after the formation of the saturated amino amide.

Strategy 1: Two-Step Synthesis via N-Boc Protected Unsaturated Amino Acids

This is the most prevalent and versatile approach. It involves the synthesis and isolation of an N-Boc protected α,β-didehydroamino acid (ΔAA), which is then coupled with a desired amine.

Step 1: Synthesis of N-Boc Protected Unsaturated Amino Acids

Several methods have been developed for the synthesis of N-Boc-ΔAAs.

Method A: Electrochemical Oxidation and Elimination

A modern and scalable approach involves the electrochemical oxidation of N-Boc protected saturated amino acids in the presence of sodium chloride. This method proceeds through an α-methoxylated intermediate, which then undergoes an acid-catalyzed elimination to yield the desired unsaturated amino acid.[3]

Method B: Azlactone-Mediated Synthesis

This method is particularly useful for preparing dipeptides with a C-terminal unsaturated residue. An N-Boc protected saturated dipeptide is cyclized to an oxazolone (azlactone), which is then oxidized (e.g., with pyridinium tribromide). Subsequent hydrolysis of the unsaturated azlactone yields the N-Boc protected dipeptide containing a C-terminal α,β-didehydroamino acid residue.[4]

Step 2: Amide Coupling of N-Boc Protected Unsaturated Amino Acids

Once the N-Boc-ΔAA is obtained, standard peptide coupling techniques can be employed to form the final amide bond.

Method A: Carbodiimide-Mediated Coupling

Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid of the N-Boc-ΔAA for coupling with an amine.[5]

Method B: Mixed Anhydride Method

Activation of the carboxylic acid can also be achieved by forming a mixed anhydride, for instance, using p-toluenesulfonyl chloride (TsCl). This anhydride reacts in situ with an amine or ammonia to form the desired amide.[6]

Synthetic Workflow Overview

Caption: Workflow for the two-step synthesis of N-Boc unsaturated amino amides.

Data Presentation

Table 1: Comparison of Amide Coupling Reagents for N-Boc-Valine with an Aniline Derivative[5]

| Coupling Reagent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) |

| HATU | DIPEA (5) | 23 | 5 | 38 |

| EDC/HOBt | DIPEA (5) | 23 | 12 | 55 |

| EDC/DMAP/HOBt (cat.) | DIPEA (5) | 23 | 12 | 85 |

| BOP-Cl | Et3N (5) | 23 | 12 | 42 |

Reaction conditions: N-Boc-Valine (1 equiv.), 4-amino-N-(4-methoxybenzyl)benzamide (1 equiv.), coupling reagent (1 equiv.), in DMF.

Table 2: Yields of N-Boc Protected Dehydroamino Acid Methyl Esters via Electrochemical Synthesis[3]

| Starting Amino Acid | Product (N-Boc-ΔAA-OMe) | Yield (%) |

| Alanine | N-Boc-ΔAla-OMe | 95 |

| Phenylalanine | N-Boc-ΔPhe-OMe | 91 |

| Leucine | N-Boc-ΔLeu-OMe | 88 |

| Methionine | N-Boc-ΔMet-OMe | 85 |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-ΔAla-OMe via Electrochemical Oxidation[3]

-

Setup: An open-to-air undivided beaker is equipped with two graphite electrodes.

-

Reaction Mixture: To a solution of N-Boc-Alanine-OMe (1 mmol) in methanol (0.3 M) containing NaCl, add LiClO4 (0.1 M).

-

Electrolysis: Apply a constant current of 5 mA/cm² to the electrodes. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over Na2SO4, filtered, and concentrated.

-

Elimination: The crude α-methoxylated intermediate is dissolved in a suitable solvent and treated with an acid catalyst (e.g., p-toluenesulfonic acid) to induce elimination, affording the N-Boc-ΔAla-OMe product. Purification is achieved by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt[5]

-

Activation: To a solution of N-Boc protected unsaturated amino acid (1.0 equiv.) in anhydrous CH2Cl2 or DMF, add HOBt (1.2 equiv.) and EDC (1.2 equiv.). The mixture is stirred at 0 °C for 30 minutes.

-

Coupling: The desired amine (1.0 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) are added to the reaction mixture.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 4-12 hours until completion, as monitored by TLC.

-

Work-up: The reaction is quenched with a saturated solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the pure N-Boc protected unsaturated amino amide.

Detailed Reaction Pathway: Azlactone-Mediated Dehydrogenation

Caption: Pathway for synthesizing unsaturated dipeptides via an azlactone intermediate.

Conclusion

The is a critical process for the development of novel peptidomimetics and other biologically active molecules. The two-step strategy, involving the initial synthesis of an N-Boc protected dehydroamino acid followed by standard amide coupling, remains the most robust and widely applicable approach. Advances in synthetic methodologies, such as the electrochemical oxidation for the introduction of unsaturation, offer scalable and efficient routes to these valuable building blocks. The choice of the specific synthetic route and coupling conditions should be tailored to the substrate and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize these important compounds.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection in Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to modern organic synthesis, particularly in the intricate assembly of peptides and other complex molecules. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids. Its widespread adoption is a testament to its reliability, ease of introduction, and straightforward, acid-labile removal. This technical guide provides a comprehensive overview of the principles and practices of Boc protection, offering detailed experimental protocols, quantitative data, and a thorough examination of potential side reactions and mitigation strategies.

The Chemistry of Boc Protection

The Boc group is introduced to the nitrogen atom of an amino acid, converting the highly nucleophilic and basic amine into a significantly less reactive carbamate. This transformation is crucial for preventing unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.

Mechanism of Protection

The most prevalent method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide. While the reaction can proceed without a base, the use of a base is common to neutralize the newly formed carbamate and drive the reaction to completion.[1][2][3]

Mechanism of Deprotection

The Boc group is prized for its acid lability. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3][4][5]

Experimental Protocols for Boc Protection

The following protocols provide detailed methodologies for the Boc protection of various amino acids. Yields and reaction conditions can vary depending on the specific amino acid and the scale of the reaction.

General Experimental Workflow

A typical workflow for the Boc protection of an amino acid involves dissolving the amino acid in a suitable solvent system with a base, followed by the addition of Boc anhydride. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Protocol for Boc-L-Alanine

-

Reaction Setup : In a flask, dissolve L-alanine (20 mmol) in a mixture of 20 ml of water and 40 ml of acetone.

-

Base Addition : While stirring, add 1.5 equivalents of triethylamine (Et₃N).

-

Boc Anhydride Addition : At 25°C, add di-tert-butyl dicarbonate ((Boc)₂O) (22 mmol) while maintaining the temperature.

-

Reaction : Continue stirring for 4 hours.

-

Work-up :

-

Distill off the acetone under reduced pressure.

-

Extract the aqueous layer with ether (3 x 10 ml).

-

Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate (4 x 60 ml).

-

-

Purification :

-

Combine the organic layers and wash with saturated brine (2 x 10 ml).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

Crystallize the product from a mixture of ethyl acetate and petroleum ether (1:2 volume ratio) to obtain Boc-L-alanine.

-

Yield : 93%[6].

-

Protocol for Boc-L-Phenylalanine

-

Reaction Setup : In a suitable vessel, dissolve 165.2 g (1 mol) of L-phenylalanine in 750 mL of tert-butyl alcohol and 1 L of water containing 84 g (1 mol) of sodium bicarbonate.

-

Boc Anhydride Addition : To the well-stirred solution, add 223 g (1 mol) of di-tert-butyl dicarbonate dropwise over 1 hour. An exothermic reaction will cause the temperature to rise to 30-35°C.

-

Reaction : Stir the mixture overnight at room temperature.

-

Work-up :

-

Extract the reaction mixture twice with 250 mL of pentane.

-

Extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.

-

Combine the aqueous layers and acidify to pH 1-1.5 with a solution of 224 g (1.65 mol) of potassium hydrogen sulfate in 1.5 L of water.

-

Extract the turbid mixture with four 400-mL portions of diethyl ether.

-

-

Purification :

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate to dryness.

-

The resulting oil is dissolved in 1 L of pentane and placed in a refrigerator overnight.

-

Collect the white precipitate by filtration and wash with cold pentane.

-

Dry the solid under reduced pressure to a constant weight.

-

Yield : 78-87%[7].

-

Protocol for Boc-L-Glutamic Acid

-

Reaction Setup : In a flask, add L-glutamic acid (20 mmol), 20 ml of water, and 40 ml of acetone.

-

Base Addition : While stirring, add 2 equivalents of triethylamine (Et₃N).

-

Boc Anhydride Addition : At 25°C, add di-tert-butyl dicarbonate ((Boc)₂O) (22 mmol) while controlling the temperature.

-

Reaction : Continue stirring for 4 hours.

-

Work-up :

-

Distill off the acetone under reduced pressure.

-

Extract the aqueous layer with ether (3 x 10 ml).

-

Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate (4 x 60 ml).

-

-

Purification :

-

Combine the organic layers and wash with saturated brine (2 x 10 ml).

-

Dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

Crystallize the product from ethyl acetate and petroleum ether (1:2 volume ratio) to obtain Boc-L-glutamic acid.

-

Yield : 90%[6].

-

Quantitative Data on Boc Protection

The efficiency of Boc protection is influenced by several factors, including the choice of base, solvent, and temperature. The following table summarizes the yields for the Boc protection of various amino acids under specific conditions.

| Amino Acid | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| L-Alanine | Et₃N | Acetone/Water | 25 | 4 | 93 | [6] |

| L-Phenylalanine | NaHCO₃ | t-BuOH/Water | RT | 16 | 78-87 | [7] |

| L-Glutamic Acid | Et₃N | Acetone/Water | 25 | 4 | 90 | [6] |

| L-Aspartic Acid | (CH₃)₃N | Acetone/Water | 0 | 0.5 | 60 | [6] |

| L-Proline | (CH₃)₃N | Acetone/Water | 40 | 0.5 | 73 | [6] |

| Glycine | NaOH | Water | RT | 8 | 93.87 | [8][9] |

| L-Serine | NaHCO₃ | Water | RT | - | >90 | [10] |

Side Reactions and Mitigation Strategies

While Boc protection is generally a high-yielding and clean reaction, several side reactions can occur, impacting the purity and yield of the desired product.

-

Di-Boc Formation : Primary amines can sometimes be doubly protected to form a N,N-di-Boc derivative, especially in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[] To avoid this, it is recommended to use stoichiometric amounts of Boc anhydride and avoid prolonged reaction times when using DMAP.

-

Reaction with Side Chains : Amino acids with nucleophilic side chains, such as serine (hydroxyl group) and tyrosine (phenolic hydroxyl group), can undergo O-Boc protection.[] This can be minimized by carefully controlling the reaction conditions, such as pH and temperature, and by using a less reactive Bocylating agent if necessary.

-

Isocyanate Formation : Sterically hindered amines may react with Boc anhydride to form isocyanates, which can then lead to the formation of urea byproducts. This can be mitigated by first forming the sodium salt of the amine using a strong base like sodium hydride (NaH) before reacting with Boc anhydride.[]

-

Alkylation during Deprotection : The tert-butyl cation generated during acid-catalyzed deprotection is a potent electrophile and can alkylate nucleophilic residues, particularly the indole side chain of tryptophan and the thioether of methionine.[4][12] This can be suppressed by the addition of "scavengers" to the deprotection cocktail. Common scavengers include anisole, thioanisole, and 1,2-ethanedithiol (EDT), which trap the tert-butyl cation.[4][12][13]

Experimental Protocols for Boc Deprotection

The removal of the Boc group is a critical step in peptide synthesis and other multi-step synthetic routes.

General Protocol using Trifluoroacetic Acid (TFA)

-

Reaction Setup : Dissolve the N-Boc protected amino acid or peptide in dichloromethane (DCM).

-

TFA Addition : Add an equal volume of TFA to the solution. For solid-phase peptide synthesis, a solution of 55% TFA in DCM is often used.[14]

-

Reaction : Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.

-

Work-up :

-

Remove the solvent and excess TFA in vacuo.

-

The resulting amine salt can often be used directly in the next step.

-

Alternatively, to obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent.[15]

-

Protocol using HCl in an Organic Solvent

-

Reaction Setup : Dissolve the N-Boc protected compound in an organic solvent such as dioxane or ethyl acetate.

-

HCl Addition : Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

-

Reaction : Stir at room temperature for 1-4 hours.

-

Work-up : Evaporate the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its ease of introduction, stability to a wide range of reaction conditions, and facile, acid-catalyzed removal make it a preferred choice for the protection of amino groups in amino acid derivatives. A thorough understanding of the reaction mechanisms, optimal conditions, and potential side reactions, as outlined in this guide, is paramount for the successful application of Boc protection in research and development, ultimately enabling the efficient synthesis of complex and life-changing molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Indispensable Role of the N-Boc Protecting Group in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its widespread adoption stems from its robustness under a variety of reaction conditions and, crucially, the mild acidic conditions required for its removal. This technical guide provides an in-depth exploration of the N-Boc protecting group, detailing its mechanism of action, applications, and the experimental protocols essential for its successful implementation in a laboratory setting.

Core Principles: The Mechanism of N-Boc Protection and Deprotection

The N-Boc group protects amines by converting them into carbamates, which are significantly less nucleophilic and basic.[1][2] This transformation effectively masks the amine's reactivity, allowing for chemical modifications at other sites of a complex molecule.[3]

Protection: The most common method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[4][6] The resulting intermediate then collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable N-Boc protected amine.[6]

Deprotection: The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5] The mechanism involves protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[6][7] This cation can then be quenched by a scavenger or eliminate a proton to form isobutene.[7][8] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][7]

Strategic Applications in Synthesis

The unique properties of the N-Boc group have cemented its importance in several areas of organic synthesis, most notably in peptide synthesis and the construction of complex molecules in drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

Historically, the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was a cornerstone of solid-phase peptide synthesis.[9][10] In this approach, the α-amino group of the incoming amino acid is temporarily protected with a Boc group, while more permanent benzyl-based protecting groups are used for the side chains.[8] The Boc group is cleaved at each cycle using a moderately strong acid like TFA, while the benzyl groups remain intact and are only removed at the final step with a much stronger acid, such as hydrogen fluoride (HF).[8][10]

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which utilizes a base-labile protecting group, has become more prevalent due to its milder final cleavage conditions, the Boc strategy remains advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation.[10][] The strongly acidic conditions used for Boc deprotection can help to disrupt secondary structures and improve solubility.[]

Orthogonal Protection Schemes

A key concept in complex molecule synthesis is "orthogonal protection," which involves using multiple protecting groups that can be removed under distinct conditions without affecting each other.[3][12] The acid-labile nature of the Boc group makes it an excellent component of orthogonal strategies. It is stable to the basic conditions used to remove Fmoc groups and to the catalytic hydrogenation conditions used to cleave benzyl (Cbz) groups, allowing for selective deprotection and modification at different stages of a synthesis.[1][12]

Drug Development

In the synthesis of pharmaceutical compounds, the Boc group is frequently used to protect amine functionalities in complex intermediates.[13][14] This allows for the selective modification of other parts of the molecule, improving reaction yields and the purity of the final active pharmaceutical ingredient (API).[13][14] The stability of the Boc group to a wide range of reagents, coupled with its straightforward removal, makes it an invaluable tool for medicinal chemists.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to N-Boc protection and deprotection reactions, providing a comparative overview for researchers.

| Reagent/Conditions | Substrate | Solvent | Yield (%) | Reference |

| Boc₂O, TEA | Primary Amine | THF | High | [4] |

| Boc₂O, NaOH | Amino Acid | Water/Dioxane | High | [1] |

| Boc₂O, DMAP | Amine | Acetonitrile | Good | [5] |

| Boc₂O | Amine | Water/Acetone | Excellent | [15] |

Table 1: N-Boc Protection Yields under Various Conditions. This table highlights the high efficiency of Boc protection across different solvent systems and bases.

| Acid | Concentration | Solvent | Time | Temperature | Yield (%) | Reference |

| TFA | 25-50% | DCM | 0.5 - 2 h | Room Temp | High | [8][16] |

| HCl | 4M | Dioxane | 0.5 - 1 h | Room Temp | High | [17] |

| HCl | 3M | Ethyl Acetate | 0.5 h | Room Temp | High | [5] |

| TFA | Neat | - | < 1 h | Room Temp | High | [6] |

Table 2: Common Conditions for N-Boc Deprotection. This table outlines several effective methods for Boc group removal, emphasizing the use of strong acids.

Key Experimental Protocols

Below are detailed methodologies for the protection and deprotection of amines using the N-Boc group.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) or Sodium Hydroxide (NaOH) (1.1 equiv)

-

Tetrahydrofuran (THF) or a mixture of Dioxane and Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in the chosen solvent (e.g., THF).

-

Add the base (TEA or NaOH solution) to the reaction mixture.

-

Add Boc₂O to the solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

Adapted from multiple sources, including[4][18].

Protocol 2: General Procedure for N-Boc Deprotection using TFA

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-20 equiv, or as a 25-50% solution in DCM)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add TFA to the stirred solution. CAUTION: The reaction can be vigorous and produce gas (CO₂ and isobutene). Ensure proper ventilation.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by slowly adding a saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a salt (e.g., trifluoroacetate salt) if the neutralization step is omitted.[8]

Adapted from multiple sources, including[1][16].

Visualizing the Workflow and Logic

To further clarify the role and mechanisms of the N-Boc group, the following diagrams have been generated using Graphviz.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 10. peptide.com [peptide.com]

- 12. fiveable.me [fiveable.me]

- 13. genscript.com [genscript.com]

- 14. nbinno.com [nbinno.com]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]